1,4-Dimethyl(~2~H_4_)benzene
Overview
Description
Xanthopurpurin, also known as 1,3-dihydroxyanthraquinone, is an organic compound with the molecular formula C₁₄H₈O₄. It is one of the ten dihydroxyanthraquinone isomers and occurs naturally in the plant Rubia cordifolia (Indian madder). Xanthopurpurin is known for its reddish crystalline appearance and has been used historically as a dye .
Mechanism of Action
Target of Action
1,4-Dimethyl(~2~H_4_)benzene, also known as 1,2,4,5-tetradeuterio-3,6-dimethylbenzene, is a chemical compound with the formula C8H10 . The primary targets of this compound are not well-documented in the literature. It’s important to note that the targets of a compound can vary widely depending on the context of its use, such as in a biological system or in an industrial process.
Mode of Action
It’s known that the compound has two sets of equivalent protons: the four aromatic protons and the six methyl protons . This could potentially influence its interactions with other molecules or substances.
Result of Action
The specific molecular and cellular effects of this compound’s action are currently unknown due to the lack of research in this area
Preparation Methods
Synthetic Routes and Reaction Conditions: Xanthopurpurin can be synthesized through various methods. One common approach involves the hydroxylation of anthraquinone. The reaction typically requires a catalyst and specific reaction conditions to ensure the correct placement of hydroxyl groups at the 1 and 3 positions on the anthraquinone ring .
Industrial Production Methods: Industrial production of xanthopurpurin often involves extraction from natural sources such as the roots of Rubia tinctorum (common madder). The compound is extracted as a glycoside and then hydrolyzed to yield xanthopurpurin. The extraction process may involve solvents like chloroform, and the compound is obtained as reddish crystals that melt at 270–273°C .
Chemical Reactions Analysis
Types of Reactions: Xanthopurpurin undergoes various chemical reactions, including:
Oxidation: Xanthopurpurin can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert xanthopurpurin to its corresponding hydroquinone.
Substitution: The hydroxyl groups in xanthopurpurin can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while substitution reactions can produce various alkyl or acyl derivatives .
Scientific Research Applications
Xanthopurpurin has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other anthraquinone derivatives.
Biology: Xanthopurpurin has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Historically, xanthopurpurin has been used as a natural dye for textiles.
Comparison with Similar Compounds
Xanthopurpurin is similar to other anthraquinone derivatives such as alizarin and purpurin. it is unique in its specific hydroxylation pattern (1,3-dihydroxyanthraquinone) and its distinct biological activities. Other similar compounds include:
Alizarin (1,2-dihydroxyanthraquinone): Known for its use as a dye and its biological activities.
Purpurin (1,2,4-trihydroxyanthraquinone): Also used as a dye and studied for its medicinal properties.
Xanthopurpurin’s unique properties and diverse applications make it a compound of significant interest in various fields of research and industry.
Biological Activity
1,4-Dimethylbenzene, commonly known as p-xylene, is a dimethyl-substituted derivative of benzene. It is widely used in the production of polyester fibers and resins and serves as a solvent in various industrial applications. The biological activity of p-xylene has garnered attention due to its potential health effects, particularly concerning exposure in occupational settings. This article reviews the biological activity of 1,4-dimethylbenzene, focusing on its pharmacokinetics, toxicological effects, and implications for human health based on diverse research findings.
Absorption and Distribution
P-xylene is primarily absorbed through inhalation and dermal exposure. Studies indicate that when volunteers were exposed to p-xylene vapors, significant amounts were retained in the lungs. For instance, lung retention was reported to be about 60% after inhalation exposure . Furthermore, dermal absorption studies revealed that p-xylene could be absorbed at a rate of approximately 2 µg/cm² per minute when skin was immersed in the liquid form .
Metabolism
The metabolism of p-xylene occurs mainly through hydroxylation and conjugation processes. It is metabolized to methylhippuric acid and other metabolites that are subsequently excreted in urine. Approximately 70% of absorbed p-xylene is eliminated through urine as metabolites within hours of exposure . The biological half-life of p-xylene varies; rapid elimination occurs within the first hour post-exposure, while slower phases can last up to 20 hours .
Acute Toxicity
Acute exposure to high concentrations of p-xylene can lead to respiratory irritation and central nervous system effects such as dizziness, headaches, and nausea. In experimental models, inhalation of p-xylene has been linked to neurotoxic effects, including impaired motor function and altered neurotransmitter levels .
Chronic Exposure and Carcinogenicity
Chronic exposure to p-xylene has been associated with various health risks. Epidemiological studies have suggested a potential link between occupational exposure to xylene and increased risks for certain cancers, including lymphatic leukemia and prostate cancer . A notable case-control study involving rubber workers indicated elevated odds ratios for lympho-sarcoma (OR = 3.7) and lymphatic leukemia (OR = 3.3) among those exposed to xylene .
Reproductive and Developmental Effects
Research indicates that p-xylene may have reproductive toxicity. Animal studies have shown that maternal exposure to high concentrations can result in developmental malformations in offspring. However, results have varied based on exposure levels and methods .
Case Study 1: Occupational Exposure Among Rubber Workers
A cohort study involving 6,678 rubber workers revealed significant associations between xylene exposure and various cancers. The study reported increased odds ratios for lymphatic malignancies among workers exposed to mixed organic solvents including xylene .
Case Study 2: Community-Based Studies
Community-based studies have also explored the relationship between xylene exposure and cancer incidence. One study noted a slight elevation in risk for colon cancer (OR = 5.8) among individuals with high exposure levels . These findings underscore the need for further investigation into long-term health effects associated with xylene exposure.
Data Table: Summary of Biological Activity Findings
Properties
IUPAC Name |
1,2,4,5-tetradeuterio-3,6-dimethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10/c1-7-3-5-8(2)6-4-7/h3-6H,1-2H3/i3D,4D,5D,6D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URLKBWYHVLBVBO-LNFUJOGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C)[2H])[2H])C)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583834 | |
Record name | 1,4-Dimethyl(~2~H_4_)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10583834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16034-43-8 | |
Record name | 1,4-Dimethyl(~2~H_4_)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10583834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 16034-43-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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